molecular formula C13H11Br2NOS B7537028 5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide

Cat. No.: B7537028
M. Wt: 389.11 g/mol
InChI Key: PVSWARKYKWMJCJ-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with bromine and a carboxamide group, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amidation: The brominated thiophene is then reacted with N-methylamine and 2-bromobenzyl chloride under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Utilized in the development of organic semiconductors and conductive polymers.

    Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(2-chlorophenyl)methyl]-N-methylthiophene-2-carboxamide
  • 5-bromo-N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
  • 5-bromo-N-[(2-methylphenyl)methyl]-N-methylthiophene-2-carboxamide

Uniqueness

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the specific substitution pattern on the thiophene ring can lead to distinct electronic properties, making it valuable for various applications in medicinal and material chemistry.

Properties

IUPAC Name

5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NOS/c1-16(8-9-4-2-3-5-10(9)14)13(17)11-6-7-12(15)18-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWARKYKWMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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